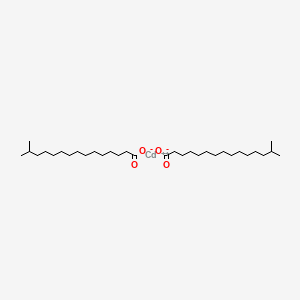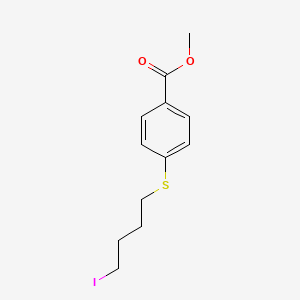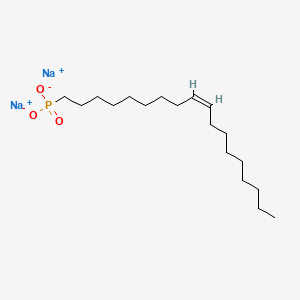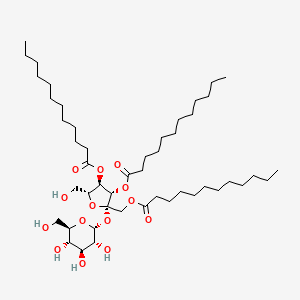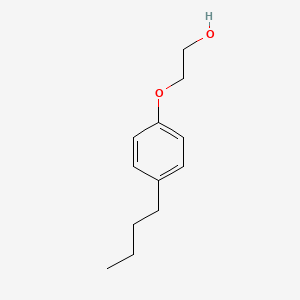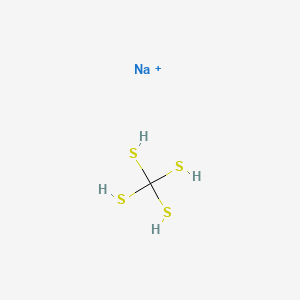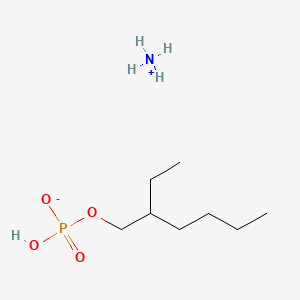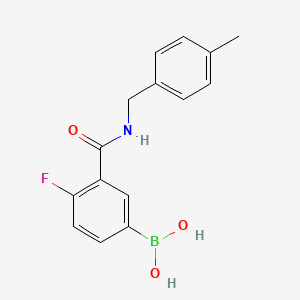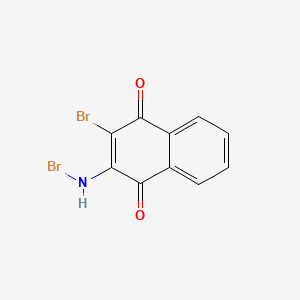
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N'-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2,5-dimethoxyphenethylamine with a thiazole derivative in the presence of a thiourea reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2,5-dimethoxyphenethylamine, thiazole derivative, thiourea.
Reaction Conditions: Solvent (ethanol or methanol), heating (typically around 60-80°C).
Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction is monitored using techniques such as thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; conditionssolvent (ethanol or methanol), room temperature.
Substitution: Various nucleophiles (e.g., amines, alcohols); conditionssolvent (dichloromethane, toluene), room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of chemosensors and as a component in material science for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. For example, its potential as an enzyme inhibitor may be attributed to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiourea, N-(2,5-dimethoxyphenyl)-N’-2-thiazolyl-
- Thiourea, N-(2,5-dimethoxyphenyl)-N’-4-iodophenyl-
- Thiourea, N-(2,5-dimethoxyphenyl)-N’-2-thienylmethyl-
Uniqueness
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of both the 2,5-dimethoxyphenyl and thiazolyl groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
149486-08-8 |
|---|---|
Molekularformel |
C14H17N3O2S2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H17N3O2S2/c1-18-11-3-4-12(19-2)10(9-11)5-6-15-13(20)17-14-16-7-8-21-14/h3-4,7-9H,5-6H2,1-2H3,(H2,15,16,17,20) |
InChI-Schlüssel |
KDZKARFVKQOTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



